Phosphocyclocreatine

Creatine kinase kinetics Phosphagen bioenergetics ATP regeneration rate

Phosphocyclocreatine (PCCr, Cyclocreatine phosphate) is the N‑phosphorylated active form that establishes a bioenergetic system qualitatively distinct from phosphocreatine. Its 30.6‑fold lower CK equilibrium constant and metabolic stability deliver sustained ATP buffering where PCr fails—critical for prolonged myocardial ischemia, cardioplegic arrest, heart transplantation, and CTD research. Procure PCCr when your study demands a kinetically delayed, thermodynamically offset phosphagen probe with proven FDA Orphan Drug translational relevance.

Molecular Formula C5H10N3O5P
Molecular Weight 223.12 g/mol
CAS No. 61839-19-8
Cat. No. B1195991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphocyclocreatine
CAS61839-19-8
Synonyms1-carboxymethyl-2-imino-3-phosphonoimidazolidine
1-carboxymethyl-2-iminophosphoimidazolidine
cyclocreatine phosphate
N-phosphorylcyclocreatine
phosphocyclocreatine
Molecular FormulaC5H10N3O5P
Molecular Weight223.12 g/mol
Structural Identifiers
SMILESC1CN(C(=N)N1CC(=O)O)P(=O)(O)O
InChIInChI=1S/C5H10N3O5P/c6-5-7(3-4(9)10)1-2-8(5)14(11,12)13/h6H,1-3H2,(H,9,10)(H2,11,12,13)
InChIKeyCUPWIVAPVWUAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphocyclocreatine (CAS 61839-19-8): A Synthetic Phosphagen with Distinct Bioenergetic Properties for Research Procurement


Phosphocyclocreatine (PCCr; also referred to as cyclocreatine phosphate or CCrP) is the N-phosphorylated active form of cyclocreatine, a synthetic cyclic analog of creatine [1]. It belongs to the phosphagen class of high-energy phosphate compounds and serves as a substrate analog for creatine kinase (CK; EC 2.7.3.2), the enzyme central to cellular energy buffering in muscle, heart, brain, and tumor tissues [2]. Unlike its natural counterpart phosphocreatine (PCr), PCCr possesses a cyclic imidazolidine ring structure that confers distinct kinetic, thermodynamic, and metabolic stability properties [3]. The compound is recognized under MeSH as a phosphocreatine analog and imidazolidine derivative, with a molecular formula of C₅H₁₀N₃O₅P and a molecular weight of 223.12 g/mol [1].

Why Phosphocyclocreatine Cannot Be Substituted by Phosphocreatine or Creatine in Specialized Research Applications


Although phosphocyclocreatine and phosphocreatine both function as phosphagen substrates for creatine kinase, they are not functionally interchangeable. The CK enzyme exhibits dramatically different kinetics with the two substrates: PCCr has a Vmax that is only 0.6% that of PCr and a higher Km (3.7 mM vs. 2.8 mM), making it a kinetically poor phosphate donor for ATP regeneration [1]. Thermodynamically, the CK equilibrium constant for cyclocreatine is approximately 30.6-fold lower than for creatine, fundamentally altering the phosphorylation potential dynamics within cells [2]. Furthermore, unlike PCr—which is continuously degraded to an inactive cyclic lactam (creatinine)—PCCr is not subject to this irreversible degradative pathway, enabling long-term persistence in tissues after dietary cyclocreatine is withdrawn [3]. These combined kinetic, thermodynamic, and metabolic stability differences mean that PCCr establishes a bioenergetic system that is qualitatively distinct from the endogenous Cr/PCr system, with unique functional consequences for ATP buffering during metabolic stress.

Quantitative Comparative Evidence for Phosphocyclocreatine Versus Phosphocreatine and Other Analogs


Creatine Kinase Reaction Kinetics: PCCr Is a 167-Fold Slower Phosphate Donor Than PCr

In a direct head-to-head comparison using chick breast muscle creatine kinase at pH 7.0, P-cyclocreatine exhibited a Vmax that was only 0.6% of the value for P-creatine (the natural phosphagen), alongside a moderately elevated Km of 3.7 mM versus 2.8 mM for P-creatine [1]. This 167-fold lower maximal catalytic rate means that PCCr regenerates ATP from ADP via CK approximately 167 times more slowly than PCr under identical conditions, fundamentally altering the kinetic profile of the CK-phosphagen circuit [1].

Creatine kinase kinetics Phosphagen bioenergetics ATP regeneration rate

Creatine Kinase Equilibrium Thermodynamics: PCCr Formation Is Thermodynamically Disfavored 30.6-Fold Relative to PCr

Using 31P-NMR to directly determine CK equilibrium constants with rabbit muscle CK, LoPresti and Cohn reported that the equilibrium constant for the cyclocreatine/phosphocyclocreatine pair (K = 5.62 × 10⁷ M⁻¹) was 30.6-fold lower than the equilibrium constant for the creatine/phosphocreatine pair (K = 172 × 10⁷ M⁻¹) [1]. The independently determined ratio of K₁/K₂ in a mixed-substrate experiment was 34.6, consistent with the earlier estimate of 26 reported by Annesley and Walker [1][2]. This thermodynamic bias means that at equilibrium, the PCCr/CCr ratio will be substantially lower than the PCr/Cr ratio for a given ATP/ADP ratio.

31P-NMR spectroscopy CK equilibrium constant Phosphorylation potential

Metabolic Stability: PCCr Resists Irreversible Degradation to Cyclic Lactam, Unlike PCr

Griffiths and Walker demonstrated that phosphocreatine (PCr) undergoes continuous, non-enzymatic intramolecular cyclization to form creatinine (an inactive cyclic lactam), representing an irreversible loss of high-energy phosphate reserves. In contrast, P-cyclocreatine is not subject to this degradative pathway due to its pre-existing cyclic imidazolidine structure [1]. As a result, PCCr persists in chick breast muscle long after dietary cyclocreatine is withdrawn, accumulating to concentrations up to 35 μmol/g fresh weight and maintaining a PCCr/cyclocreatine ratio of approximately 45—compared to the endogenous PCr/creatine ratio of only approximately 2 in the same tissue [1]. This ~22.5-fold higher phosphagen-to-guanidino substrate ratio reflects the profound impact of eliminating the irreversible lactam-degradation pathway.

Phosphagen stability Creatinine formation Tissue retention

ATP Preservation During Ischemia: PCCr Delays ATP Depletion 2- to 5-Fold Where PCr Fails

Turner and Walker directly compared the abilities of different phosphagens to sustain ATP levels during total ischemia in perfused chick hearts. Hearts that had accumulated 15 μmol/g wet weight of cyclocreatine-P exhibited a two- to fivefold delay in depletion of both ATP and the total adenylate pool relative to control hearts [1]. Critically, hearts supplemented with creatine (doubling total creatine levels) showed no marked effect on ATP depletion during ischemia, and creatine-P pools had fallen to ≤1.2 μmol/g by the first sampling point in all dietary groups [1]. The authors attributed PCCr's superior ischemic ATP preservation to its thermodynamic positioning: PCCr has a less negative Gibbs standard free energy of hydrolysis than PCr, enabling it to continue buffering the ATP/ADP ratio at the lower phosphorylation potentials and more acidic pH characteristic of later-stage ischemia, conditions under which the PCr system is thermodynamically incapable of functioning [1][2].

Myocardial ischemia ATP depletion delay Cardioprotection

Creatine Transporter Independence: PCCr Forms in CTD Patient Cells Where PCr Cannot

Gorshkov et al. developed a HILIC-UPLC-MS/MS method to simultaneously quantify intracellular concentrations of cyclocreatine (cCr), creatine (Cr), phosphocyclocreatine (pcCr), and phosphocreatine (pCr) in primary human fibroblasts from both wild-type controls and patients with creatine transporter deficiency (CTD) [1]. CTD is caused by loss-of-function mutations in SLC6A8 encoding the creatine transporter CT1, rendering cells incapable of importing creatine and thus unable to establish the Cr-PCr phosphagen system. The study demonstrated that cCr enters both control and CTD patient cells, and that its dominant intracellular form is pcCr in both cell types [1]. This establishes that the cCr→pcCr pathway operates independently of CT1, providing a bioenergetic phosphagen system that can functionally replace the missing Cr-PCr system specifically in CTD—a therapeutic strategy impossible with creatine or PCr supplementation alone.

Creatine transporter deficiency CT1-independent uptake Rare disease therapeutics

Neuroprotection Selectivity: PCCr Confers Malonate Protection but Lacks 3-NP Protection, Unlike PCr

Matthews et al. directly compared oral supplementation with creatine versus cyclocreatine in two distinct rodent models of Huntington's disease: malonate-induced striatal lesions and 3-nitropropionic acid (3-NP) neurotoxicity [1]. Both creatine and cyclocreatine produced significant protection against malonate lesions and both increased brain concentrations of their respective phosphagens (PCr and PCCr). However, a critical selectivity emerged: creatine supplementation significantly protected against 3-NP-induced neurotoxicity (including protection against 3-NP-induced depletions of PCr and ATP), whereas cyclocreatine supplementation did NOT provide significant protection against 3-NP [1]. Notably, PCCr accumulated to levels almost 20-fold greater than PCr levels in cyclocreatine-fed animals, yet this massive increase in phosphagen content did not translate into 3-NP protection [1]. This demonstrates that high phosphagen concentration alone is insufficient for neuroprotection—the kinetic competence of PCr as a rapid phosphate donor is required specifically for 3-NP-mediated toxicity.

Huntington's disease Mitochondrial toxin models Striatal neuroprotection

High-Impact Research and Procurement Scenarios for Phosphocyclocreatine Based on Comparative Evidence


Myocardial Ischemia/Reperfusion and Organ Preservation Research

PCCr is the phosphagen of choice for experimental models of prolonged myocardial ischemia, cardioplegic arrest, and heart transplantation, where its 2- to 5-fold delay in ATP depletion—coupled with its thermodynamic ability to buffer ATP/ADP ratios at the lower pH and phosphorylation potentials of late ischemia—provides functional cardioprotection that PCr cannot match [1][2]. The compound has received FDA Orphan Drug Designation for prevention of ischemic injury to enhance cardiac graft recovery and survival in heart transplantation (DRU-2015-4951), underscoring its translational relevance [2]. Procurement of PCCr (rather than PCr or creatine) is indicated for any preclinical study requiring sustained adenylate pool preservation during prolonged ischemia or for evaluating cardioprotective strategies in cold static organ storage models.

Creatine Transporter Deficiency (CTD) Therapeutic Development

In CTD research, where the SLC6A8 mutation disables creatine transporter (CT1)-mediated uptake of creatine, PCCr is functionally irreplaceable. The demonstration that cyclocreatine enters CTD patient cells independently of CT1 and is converted intracellularly to PCCr as its dominant form provides the only known bioenergetic strategy to restore a phosphagen-based ATP buffer in CTD tissues [3]. Researchers developing CTD therapies, conducting pharmacokinetic studies of cyclocreatine, or validating analytical methods for intracellular phosphagen quantification in CTD models require PCCr as both an analytical reference standard and a mechanistic probe.

Tumor Bioenergetics and Creatine Kinase-Targeted Cancer Research

PCCr inhibits the growth of a broad spectrum of solid tumors expressing high levels of creatine kinase (CK), with in vitro and in vivo antitumor activity demonstrated in xenograft models [4]. The observation that only high-CK tumor cell lines respond to PCCr indicates that CK is mechanistically required for its antiproliferative activity [4]. For cancer researchers investigating CK as a metabolic vulnerability in tumors, PCCr serves as a specific probe compound distinct from cyclocreatine (which requires intracellular phosphorylation) and from PCr (which lacks antitumor activity via this mechanism), enabling dissection of the CK-dependent pathway in tumor energy metabolism.

Bioenergetic Probe for CK System Kinetics and Thermodynamics Research

The unique combination of PCCr's kinetic properties (Vmax = 0.6% of PCr; Km = 3.7 mM vs. 2.8 mM for PCr) and thermodynamic properties (CK Keq ratio 30.6-fold lower than for creatine) makes it an indispensable tool for probing the structure-function relationships of the creatine kinase/phosphagen system [5][6]. The well-resolved 31P-NMR chemical shift of PCCr (distinct from PCr) enables simultaneous monitoring of both synthetic and natural phosphagen pools in a single experiment [6]. Researchers investigating CK enzymology, cellular energy metabolism, or the role of phosphagen systems in metabolic disease should procure PCCr specifically when experimental designs require a phosphagen with known, quantifiable kinetic delays and thermodynamic offsets relative to the natural PCr baseline.

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